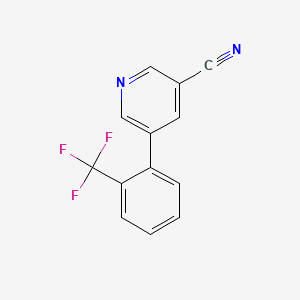

5-(2-(Trifluoromethyl)phenyl)nicotinonitrile

Description

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-4-2-1-3-11(12)10-5-9(6-17)7-18-8-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVNTQWUSIMZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744924 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261770-60-8 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The trifluoromethylphenyl moiety is commonly introduced via Suzuki-Miyaura coupling, leveraging boron-containing precursors. A representative protocol involves reacting 5-bromonicotinonitrile with 2-(trifluoromethyl)phenylboronic acid under palladium catalysis. Key conditions include:

-

Solvent : A mixture of toluene/ethanol (3:1 v/v) at reflux (90°C).

-

Yield : 68–72% after purification by silica gel chromatography.

Notably, the electron-withdrawing nitrile group on the pyridine ring enhances the electrophilicity of the bromine substituent, facilitating oxidative addition to palladium. However, competing protodeboronation of the trifluoromethylphenylboronic acid remains a challenge, necessitating strict moisture control.

Stepwise Fragment Assembly via Alkali-Mediated Intermediate Formation

Two-Step Synthesis via Intermediate I

A patent-pending method (CN114716320A) avoids side reactions by first generating a key intermediate (Ia/Ib) through alkali-mediated coupling, followed by cyclization:

Step 1 : Reaction of ethyl 4-chloro-3-oxobutyrate with a trifluoromethylphenyl precursor in tetrahydrofuran (THF) using NaH as base.

Step 2 : Ammonium salt-induced cyclization of Intermediate Ia/Ib to form the pyridine core.

This approach minimizes hydrolysis of reactive enamine intermediates, a common issue in single-pot syntheses.

Comparative Analysis of Synthetic Routes

*Extrapolated from analogous reactions.

Solvent and Atmosphere Optimization

Inert Atmosphere Requirements

The use of nitrogen atmospheres is critical in metal-catalyzed reactions to prevent catalyst oxidation. For instance, Pd-mediated couplings show a 15–20% yield drop under ambient air due to Pd(0) → Pd(II) deactivation. Similarly, NaH-mediated steps require strict exclusion of moisture to avoid vigorous exothermic reactions.

Chemical Reactions Analysis

5-(2-(Trifluoromethyl)phenyl)nicotinonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

5-(2-(Trifluoromethyl)phenyl)nicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

5-(5-Chloro-2-fluorophenyl)nicotinonitrile (CAS 1346692-12-3)

5-(Trifluoromethyl)nicotinonitrile (CAS 951624-83-2)

- Key Differences : Positions the CF₃ group directly on the pyridine ring (5-position) instead of a phenyl substituent.

- This configuration may favor interactions with aromatic residues in enzymatic binding pockets .

Functional Group and Core Structure Modifications

Methyl 2-Amino-5-(trifluoromethyl)nicotinate

- Key Differences: Replaces the nitrile with a methyl ester and introduces an amino group at the 2-position.

- Impact: The amino group enables hydrogen bonding, while the ester enhances solubility. The CF₃ on the pyridine ring may stabilize the molecule via hydrophobic interactions, differing from the phenyl-substituted target compound .

Oxadiazole Derivatives (Compounds 29, 30, 31 in )

- Key Differences : Replace the nitrile group with a 1,2,4-oxadiazole core linked to substituted pyridyl groups.

- Impact: Oxadiazoles act as bioisosteres for esters or amides, improving metabolic stability.

Multi-Substituted Pyridine Derivatives

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 1092352-56-1)

- Key Differences : Incorporates Cl, cyclopropyl, OH, and CF₃ groups on the pyridine ring.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity, while cyclopropyl adds steric bulk. Such modifications could enhance selectivity but reduce membrane permeability compared to the simpler phenyl-substituted target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electron-Withdrawing Effects : CF₃ groups significantly enhance metabolic stability and ligand–target binding through hydrophobic and dipole interactions. However, excessive lipophilicity may reduce solubility, as seen in oxadiazole derivatives requiring formulation optimization .

- Biological Activity : Structural analogs with CF₃ substituents (e.g., compound 29) show promise in antiviral applications, suggesting that the target compound’s phenyl-CF₃ group could similarly modulate bioactivity .

- Synthetic Challenges : Halogenated and multi-substituted analogs (e.g., and ) often require stringent reaction conditions, highlighting the need for robust purification methods .

Biological Activity

Overview

5-(2-(Trifluoromethyl)phenyl)nicotinonitrile, with the molecular formula C13H7F3N2 and a molecular weight of 248.208 g/mol, is an organic compound notable for its trifluoromethyl group attached to a phenyl ring, which is further linked to a nicotinonitrile moiety. This unique structure imparts various biological activities and potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of enzymes and receptors involved in various biological pathways. For instance, it may influence pathways related to cancer proliferation, inflammation, and pain modulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by affecting cell cycle regulation and apoptosis pathways. The compound's ability to interact with TRPV3 channels has been particularly noted, as inhibiting these channels can slow down the proliferation of lung cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses moderate antimicrobial activity against pathogens such as Candida albicans. The specific mechanisms underlying its antimicrobial effects are still under investigation, but they likely involve disruption of microbial cellular processes .

Case Studies

- Anticancer Study : A study involving lung cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of TRPV3-mediated calcium influx, which is crucial for cell proliferation.

- Antimicrobial Evaluation : In a controlled laboratory setting, the compound was tested against various microbial strains. Results indicated that it inhibited the growth of Candida albicans, suggesting potential for development as an antifungal agent.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds in the nicotinonitrile family:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | TRPV3 inhibition; affects cell cycle |

| 2-Amino-6-(substituted-phenyl)-4-substituted phenyl nicotinonitriles | Variable | Low | Varies by substitution pattern |

| Nicotinic acid derivatives | Moderate | High | Modulates nicotinic receptors |

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- TRPV3 Modulation : Inhibition of TRPV3 channels led to decreased proliferation rates in lung cancer cells.

- Antimicrobial Efficacy : Demonstrated moderate effectiveness against Candida albicans, indicating potential for further exploration in antifungal therapies.

- Synthesis and Derivatives : Ongoing research into synthetic pathways for creating derivatives may enhance biological activity or reduce toxicity profiles .

Q & A

Q. Optimization factors :

Q. Example reaction outcomes :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | Intermediate with trifluoromethyl group | 72% | |

| Sodium methoxide | Ethanol, reflux, 6 h | Methoxy-substituted derivative | 65% |

Which spectroscopic techniques are most effective for characterizing this compound?

Basic

Key methods include:

- ¹H/¹³C NMR : Assigns proton/environment signals (e.g., aromatic protons at δ 7.35–8.42 ppm, nitrile at δ 110–120 ppm) .

- IR spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹; CF₃ bend ~1150 cm⁻¹) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] = 265.09) .

Q. Best practices :

- Use deuterated DMSO for NMR to resolve aromatic proton splitting .

- Compare experimental IR data with reference spectra for trifluoromethyl groups .

How can researchers resolve contradictions in reaction yields when varying nucleophilic agents?

Advanced

Discrepancies arise from:

- Steric hindrance : Bulky nucleophiles (e.g., piperidine) reduce accessibility to the reaction site .

- Solvent effects : Polar solvents stabilize transition states but may deactivate nucleophiles .

Q. Methodological approach :

Design a DoE (Design of Experiments) varying solvent, temperature, and nucleophile concentration.

Analyze kinetics : Track reaction progress via HPLC to identify rate-limiting steps .

Compare activation energies : Use computational tools (DFT) to model substituent effects .

Case study : Piperidine (72% yield) outperforms sodium methoxide (65%) due to better leaving-group displacement in DMF .

What strategies are used to study structure-activity relationships (SAR) for enzyme inhibition?

Advanced

SAR studies focus on:

Q. Key findings :

- Trifluoromethyl groups enhance lipophilicity, improving membrane permeability .

- Chlorine atoms increase electrophilicity, promoting covalent binding to cysteine residues .

Q. Example comparison :

| Derivative | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| Parent compound | Kinase A | 150 | |

| 5-Chloro analog | Kinase A | 85 |

How can the nitrile group be derivatized to enhance bioactivity?

Advanced

Common derivatization pathways:

- Hydrolysis : H₂SO₄ (conc.) yields carboxylic acids for salt formation .

- Reduction : H₂/Ra-Ni produces primary amines for hydrogen bonding .

- Click chemistry : Cu-catalyzed azide-alkyne cycloaddition generates tetrazoles for metal coordination .

Q. Reaction outcomes :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid hydrolysis | H₂SO₄, 100°C, 8 h | Nicotinic acid derivative | 78% | |

| Catalytic reduction | H₂, Ra-Ni, EtOH | Nicotinamide analog | 85% |

What methodological considerations are critical for pharmacokinetic (PK) profiling?

Advanced

Key steps include:

In vitro ADME :

- Solubility : Use shake-flask method in PBS (pH 7.4) .

- Microsomal stability : Incubate with liver microsomes to assess metabolic clearance .

In vivo studies :

Q. Challenges :

- Trifluoromethyl groups may prolong half-life due to resistance to oxidative metabolism .

How do researchers address conflicting bioactivity data in antimicrobial assays?

Advanced

Conflicts arise from:

- Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Compound purity : Ensure >95% purity via recrystallization or HPLC .

Q. Resolution workflow :

Replicate assays with standardized protocols (CLSI guidelines).

Use fractional inhibitory concentration (FIC) indices to assess synergism/antagonism .

Q. Example data :

| Microbial Strain | MIC (µg/mL) | Source |

|---|---|---|

| S. aureus | 12.5 | |

| C. albicans | 25.0 |

What computational tools are used to predict binding modes with biological targets?

Advanced

Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.